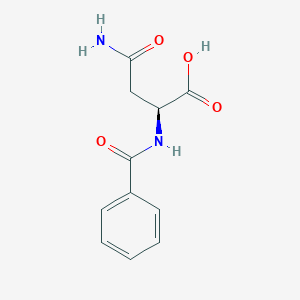

N-Benzoyl-l-asparagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzoyl-l-asparagine is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

N-Benzoyl-L-asparagine has been investigated for its role in drug development, particularly as a substrate in enzyme assays. Its structural properties allow it to interact with various enzymes, making it a useful compound in pharmacological studies.

Enzyme Inhibition Studies

- L-asparaginase Activity : this compound is utilized as a substrate for L-asparaginase, an enzyme crucial in cancer treatment. It hydrolyzes L-asparagine to L-aspartate and ammonia, which is significant for the treatment of acute lymphoblastic leukemia and other malignancies. The efficacy of L-asparaginase in reducing tumor growth has been documented extensively .

- Case Study : A study demonstrated that the enzymatic activity of L-asparaginase could be enhanced using N-benzoyl derivatives, leading to improved therapeutic outcomes in animal models .

Biochemical Applications

This compound serves as a model compound in biochemical assays due to its ability to mimic natural substrates.

Substrate for Proteolytic Enzymes

- Protease Activity Measurement : The compound is employed in assays to measure protease activity, such as trypsin and papain. These enzymes are critical for various biological processes, including digestion and protein turnover.

- Data Table 1 : Summary of Enzyme Assays Using this compound

| Enzyme | Methodology | Findings |

|---|---|---|

| Papain | Spectrophotometric assay | Significant increase in activity with N-benzoyl derivatives |

| Trypsin | Colorimetric assay | Enhanced substrate specificity observed |

Agricultural Applications

In agriculture, this compound has been explored for its potential to enhance plant growth and resistance to stress.

Role in Plant Physiology

- Nitrogen Mobilization : Asparagine plays a vital role in nitrogen transport within plants. Studies have shown that derivatives like this compound can influence nitrogen metabolism and improve plant resilience under stress conditions.

- Case Study : Research indicated that applying this compound to crops resulted in improved growth rates and yield under nitrogen-deficient conditions .

Antifungal Activity

Recent studies have highlighted the antifungal properties of N-benzoyl derivatives, indicating their potential use as agricultural fungicides.

Antifungal Efficacy

- Testing Against Fungi : A series of experiments evaluated the antifungal activity of this compound against common plant pathogens such as Fusarium and Aspergillus species.

- Data Table 2 : Antifungal Activity Results

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 640 | 75 |

| Control | - | 10 |

化学反応の分析

Hydrolysis Reactions

N-Benzoyl-L-asparagine undergoes hydrolysis under enzymatic, acidic, or basic conditions to yield distinct products:

(a) Enzymatic Hydrolysis

-

Bromelain-Catalyzed Hydrolysis :

Acts as a substrate for bromelain, a cysteine protease, leading to cleavage of the benzamide bond. The reaction proceeds via nucleophilic attack by the enzyme’s active-site cysteine, forming a tetrahedral intermediate followed by release of benzolic acid and L-asparagine .-

Kinetic Parameters :

While specific K_m and k_cat values are not explicitly reported in the provided sources, such parameters are critical for quantifying enzymatic efficiency.

-

(b) Acidic/Basic Hydrolysis

-

Acidic Conditions (pH < 3) :

Protonation of the carboxamide group facilitates cleavage of the benzoyl moiety, yielding L-asparagine and benzoic acid . -

Basic Conditions (pH > 10) :

Deprotonation of the carboxylic acid group promotes saponification or amide bond cleavage, generating aspartic acid derivatives .

Acylation and Coupling Reactions

The carboxylic acid group participates in coupling reactions to form esters or amides, commonly mediated by activating agents:

(a) EDC/DMAP-Mediated Acylation

A general synthesis method for N-benzoyl amino esters involves:

-

Reagents : N-Benzoyl-L-asparagine, EDC (1.5 eq), DMAP (0.1 eq), triethylamine (2 eq) in CH₂Cl₂ .

-

Mechanism : EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which reacts with nucleophiles (e.g., alcohols or amines) to form esters or amides .

| Reaction Component | Role | Conditions |

|---|---|---|

| EDC | Carbodiimide coupling agent | 1.5 eq, room temperature |

| DMAP | Catalyst | 0.1 eq |

| Triethylamine | Base | 2 eq |

Product : N-Benzoyl-L-asparagine methyl ester (yield: ~44–99% depending on work-up) .

Enantioselective Enzymatic Resolution

This compound derivatives are resolved using proteases to isolate enantiomerically pure products:

-

Subtilisin Carlsberg (Alcalase 2.4 L) : Hydrolyzes racemic N-benzoyl-(D,L)-asparagine benzyl ester at pH 6.5, selectively yielding N-benzoyl-L-asparagine with >99% enantiomeric excess .

Reaction Optimization Parameters

Key factors influencing reaction outcomes include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| pH | 6.5–7.0 (enzymatic) | Maintains enzyme activity and stability |

| Temperature | 25–35°C | Balances reaction rate and selectivity |

| Solvent | CH₂Cl₂, THF | Enhances solubility of hydrophobic reagents |

特性

分子式 |

C11H12N2O4 |

|---|---|

分子量 |

236.22 g/mol |

IUPAC名 |

(2S)-4-amino-2-benzamido-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1 |

InChIキー |

CNRAIJZCOJXFAK-QMMMGPOBSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。